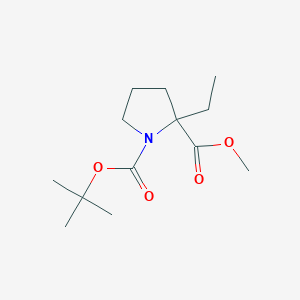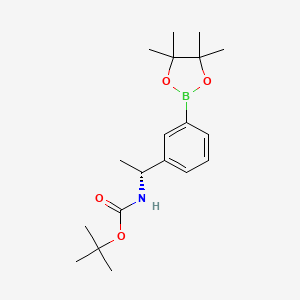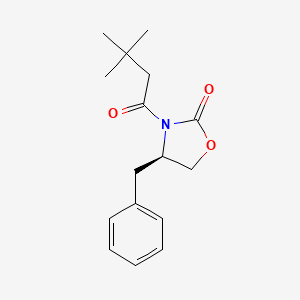
N-(4-Methoxybenzyl)-4-nitropyridin-2-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of 4-Methoxybenzyl (PMB) esters in organic synthesis . The PMB ester is known as an inexpensive “workhorse” protecting group, which can be readily introduced under mild reaction conditions and possesses excellent stability under many reaction conditions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of protecting groups to temporarily render the reactive functionalities inert while transformations are performed at other sites in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve various characteristics such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count .Wissenschaftliche Forschungsanwendungen
Overview of Biogenic Amines in Fish Safety and Quality
Biogenic amines, such as histamine, cadaverine, and putrescine, play significant roles in fish safety and quality, influencing food toxicity and spoilage. Despite histamine's association with scombroid food poisoning, its presence alone may not suffice to cause toxicity. Cadaverine and putrescine can potentiate histamine's toxicity. Cadaverine serves as an index for the initial decomposition stage of fish. Understanding the interaction between biogenic amines and nitrosamines formation is crucial for ensuring fish product safety, highlighting the importance of monitoring these compounds in food safety assessments (Bulushi et al., 2009).
Catalytic Reduction of Nitro Compounds to Amines
The catalytic reduction of aromatic nitro compounds to aromatic amines, using carbon monoxide (CO) as a reducing agent, has gained attention for its potential in organic synthesis. This process, involving metal-catalyzed reductive carbonylation, has been explored extensively in both academic and industrial settings for the past decade, showcasing the versatility and efficiency of CO in the reduction of nitro groups to amines (Tafesh & Weiguny, 1996).
N-Nitrosodimethylamine (NDMA) Formation and Removal
Understanding the formation and removal of N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater is crucial for public health. NDMA, a by-product of water treatment processes like chloramination, poses significant health risks. Advanced water and wastewater treatment technologies, such as UV photolysis and biological processes, have shown potential in effectively reducing NDMA levels, highlighting the importance of optimizing treatment methods to mitigate NDMA formation and ensure water safety (Sgroi et al., 2018).
Reductive Amination and Amine Synthesis
Reductive amination, involving the reaction of aldehydes or ketones with ammonia or an amine in the presence of a reducing agent and catalyst, is a key method for synthesizing amines. This process, utilizing hydrogen as a reducing agent, is particularly attractive for large-scale production due to its cost-effectiveness and wide applicability in synthesizing primary, secondary, and tertiary alkyl amines, which are crucial in pharmaceuticals, agrochemicals, and materials (Irrgang & Kempe, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-12-4-2-10(3-5-12)9-15-13-8-11(16(17)18)6-7-14-13/h2-8H,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBFXHDMRPEHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730541 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-4-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzyl)-4-nitropyridin-2-amine | |
CAS RN |
942076-74-6 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-4-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B1397131.png)


![6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1397136.png)




![(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol](/img/structure/B1397142.png)